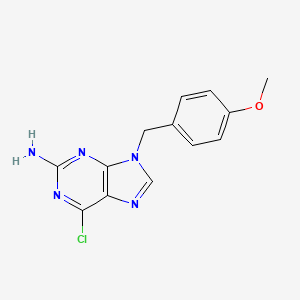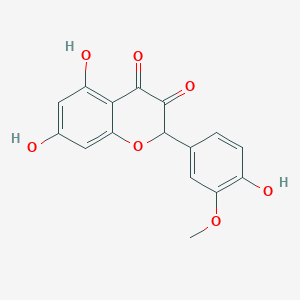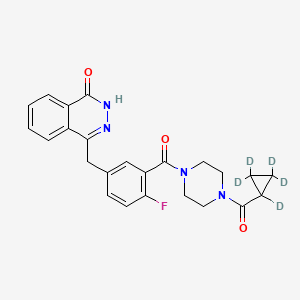
Sms2-IN-1
Overview
Description
SMS2-IN-1 is a potent and highly selective inhibitor of sphingomyelin synthase 2 (SMS2). This compound has an inhibitory concentration (IC50) of 6.5 nanomolar and a dissociation constant (Kd) of 37 nanomolar, demonstrating its high affinity and specificity for SMS2 over sphingomyelin synthase 1 (SMS1) . This compound is primarily used in scientific research to study the role of sphingomyelin synthase in cellular processes and disease mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMS2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s selectivity and potency. These modifications are achieved through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity level.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves scaling up the reaction conditions, using more efficient catalysts, and employing automated purification systems. The industrial process also includes rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
SMS2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can be used to study the compound’s biological activity and mechanism of action.
Scientific Research Applications
SMS2-IN-1 has a wide range of applications in scientific research:
Chemistry: Used to study the biochemical pathways involving sphingomyelin synthase and its role in lipid metabolism.
Biology: Helps in understanding the cellular processes regulated by sphingomyelin synthase, including cell membrane integrity and signal transduction.
Medicine: Investigated for its potential therapeutic applications in diseases where sphingomyelin metabolism is disrupted, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting sphingomyelin synthase and related pathways.
Mechanism of Action
SMS2-IN-1 exerts its effects by selectively inhibiting sphingomyelin synthase 2. This enzyme is responsible for the synthesis of sphingomyelin, a crucial component of cell membranes. By inhibiting SMS2, this compound disrupts the production of sphingomyelin, leading to alterations in cell membrane composition and function. The molecular targets of this compound include specific amino acid residues in the active site of SMS2, which are critical for its binding and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
SMS1-IN-1: A selective inhibitor of sphingomyelin synthase 1, with a different specificity profile compared to SMS2-IN-1.
D609: A broad-spectrum inhibitor of sphingomyelin synthase, less selective than this compound.
Tricyclodecan-9-yl-xanthogenate (D609): Another sphingomyelin synthase inhibitor with broader activity.
Uniqueness of this compound
This compound is unique due to its high selectivity for sphingomyelin synthase 2 over sphingomyelin synthase 1, making it a valuable tool for studying the specific roles of SMS2 in various biological processes. Its high potency and selectivity also make it a promising candidate for therapeutic development targeting diseases associated with sphingomyelin metabolism.
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
(1-methylcyclopropyl) 4-[3-[3-[[3,5-bis(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxoquinolin-4-yl]oxypropyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37F6N3O5/c1-32(12-13-32)48-31(46)43-14-10-21(11-15-43)7-6-16-47-28-25-8-4-5-9-26(25)42(3)30(45)27(28)29(44)41(2)20-22-17-23(33(35,36)37)19-24(18-22)34(38,39)40/h4-5,8-9,17-19,21H,6-7,10-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQOICVJUDEXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=CC=CC=C43)C)C(=O)N(C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37F6N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8103191.png)
![benzyl N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B8103194.png)



![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate](/img/structure/B8103208.png)








